N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with dimethoxy groups and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 3-(trifluoromethyl)benzamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides and esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxylic acids and amines, with tetrahydrofuran as the solvent.
Substitution Reactions: Reagents such as alcohols and amines are used under mild conditions to achieve substitution.
Major Products Formed
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The molecular targets and pathways involved in these reactions are primarily related to the activation and subsequent nucleophilic substitution of the triazine ring .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is unique due to its trifluoromethylbenzamide moiety, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it a valuable compound for specific applications in scientific research and industry .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQXUVQYIRSNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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